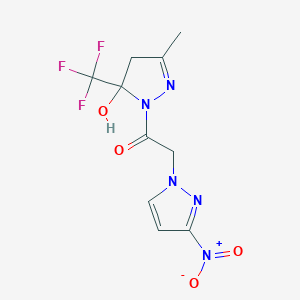![molecular formula C18H19ClN4O4 B279802 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The mechanism of action of 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes or signaling pathways within cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, as well as reduce inflammation and oxidative stress. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation and oxidative stress. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand its biological activities. Additionally, future research could focus on optimizing the synthesis of this compound, in order to improve its yield and purity. Finally, further studies could investigate the potential use of this compound in the treatment of other diseases and disorders, such as Parkinson's disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multi-step process that has been described in the literature. The starting materials for the synthesis include 3,4,5-trimethoxybenzaldehyde and 2-chloroethylamine hydrochloride. These compounds are reacted with other reagents to form the final product.
Applications De Recherche Scientifique
6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential use in a variety of scientific research applications. This compound has been shown to have potential anticancer activity in vitro, as well as potential anti-inflammatory and antioxidant activities. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
Formule moléculaire |
C18H19ClN4O4 |
|---|---|
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H19ClN4O4/c1-25-14-6-12(7-15(26-2)17(14)27-3)21-18(24)13-8-16-20-9-11(4-5-19)10-23(16)22-13/h6-10H,4-5H2,1-3H3,(H,21,24) |
Clé InChI |
BAEUBZPFIMVROM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B279721.png)
![3,5-bis(difluoromethyl)-1-{[(6-methoxy-2-naphthyl)oxy]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279725.png)
![3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279727.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)

![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![2,5-dimethyl-4-nitro-N-[4-(1-pyrazolylmethyl)phenyl]-3-pyrazolecarboxamide](/img/structure/B279735.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
